7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide
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Overview
Description
7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide is a synthetic compound belonging to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 7, a methylsulfonyl group at position 2, and a carboxamide group at position 6. Thienopyrimidines are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde or ketone, under acidic or basic conditions.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Suzuki coupling reaction using a boronic acid derivative of 4-methoxyphenyl and a halogenated thienopyrimidine intermediate.
Methylsulfonylation: The methylsulfonyl group is typically introduced through a sulfonylation reaction using methylsulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles such as amines, thiols, and halides, with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.
Scientific Research Applications
7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidines: These compounds have a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrrolo[2,3-d]pyrimidines: These compounds have a pyrrole ring fused to the pyrimidine core, offering different pharmacological properties.
Triazolo-pyrimidines: These compounds contain a triazole ring fused to the pyrimidine core, providing unique biological activities.
Uniqueness
7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 4-methoxyphenyl group enhances its binding affinity to certain molecular targets, while the methylsulfonyl group contributes to its solubility and metabolic stability .
Properties
Molecular Formula |
C15H13N3O4S2 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C15H13N3O4S2/c1-22-9-5-3-8(4-6-9)11-12-10(23-13(11)14(16)19)7-17-15(18-12)24(2,20)21/h3-7H,1-2H3,(H2,16,19) |
InChI Key |
DYLAGLMHZLHKAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)N |
Origin of Product |
United States |
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